molecular formula C3H6O2 B13764713 Acetaldehyde;formaldehyde CAS No. 68442-60-4

Acetaldehyde;formaldehyde

Cat. No.: B13764713
CAS No.: 68442-60-4
M. Wt: 74.08 g/mol
InChI Key: KNNPTLFTAWALOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaldehyde (CH₃CHO) and formaldehyde (HCHO) are simple aldehydes with significant industrial, environmental, and biological relevance. Formaldehyde, the smallest aldehyde, is highly reactive and widely used in resins, disinfectants, and preservatives . Acetaldehyde, a volatile organic compound (VOC), is a key intermediate in chemical synthesis and ethanol metabolism . Both compounds are toxic at low concentrations, with shared metabolic pathways involving aldehyde dehydrogenases . Their environmental prevalence and health impacts necessitate detailed comparisons with related carbonyl compounds.

Properties

CAS No.

68442-60-4

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

IUPAC Name

acetaldehyde;formaldehyde

InChI

InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2

InChI Key

KNNPTLFTAWALOI-UHFFFAOYSA-N

Canonical SMILES

CC=O.C=O

Related CAS

27342-38-7

Origin of Product

United States

Preparation Methods

Oxidation of Ethylene: The Wacker Process

The dominant industrial method for acetaldehyde production is the oxidation of ethylene via the Wacker process, which uses a homogeneous palladium/copper catalyst system. The reaction is as follows:

$$
2 \text{CH}2=CH2 + O2 \rightarrow 2 \text{CH}3\text{CHO}
$$

  • This process operates under mild conditions and has largely replaced older methods since the 1960s.
  • By the 1970s, the global capacity of the Wacker-Hoechst process exceeded 2 million tonnes annually.
  • The process is highly selective and efficient, making it the preferred industrial route.

Partial Oxidation of Ethanol

An older but still practiced method is the partial oxidation of ethanol over a silver catalyst at elevated temperatures (500–650 °C):

$$
2 \text{CH}3\text{CH}2\text{OH} + O2 \rightarrow 2 \text{CH}3\text{CHO} + 2 \text{H}_2\text{O}
$$

  • This exothermic reaction is one of the oldest industrial routes.
  • It requires careful temperature control to avoid complete oxidation to acetic acid.
  • The silver catalyst facilitates selective oxidation of ethanol to acetaldehyde.

Dehydrogenation of Ethanol

Ethanol can be dehydrogenated to acetaldehyde over copper catalysts at 260–290 °C:

$$
\text{CH}3\text{CH}2\text{OH} \rightarrow \text{CH}3\text{CHO} + H2
$$

  • This endothermic process produces hydrogen as a valuable byproduct.
  • It was once economically attractive but now less competitive compared to oxidation methods.

Hydroformylation of Methanol (Minor Route)

Hydroformylation of methanol with catalysts like cobalt, nickel, or iron salts can produce acetaldehyde, but this method lacks industrial significance due to low selectivity and economic viability.

Preparation Methods of Formaldehyde

Formaldehyde (methanal) is another vital industrial chemical mainly produced by catalytic oxidation of methanol.

Silver Catalyst Process (Predominant Method)

  • Methanol vapor mixed with air is passed over a stationary silver catalyst at 450–650 °C and near atmospheric pressure.
  • The reaction produces formaldehyde and water vapor:

$$
\text{CH}3\text{OH} + \frac{1}{2} O2 \xrightarrow{\text{Ag catalyst}} \text{HCHO} + H_2O
$$

  • Yields typically range from 83% to 92%.
  • The process involves dehydrogenation of methanol followed by combustion of hydrogen or simultaneous oxidation steps.
  • The product gases are rapidly cooled to prevent formaldehyde decomposition and absorbed in water to form formalin (aqueous formaldehyde solution).
  • Excess methanol is removed by distillation and recycled.

Metal Oxide Catalyst Process

  • Uses iron molybdenum oxide catalysts to selectively oxidize methanol.
  • Operates with a methanol-air mixture containing 5–10% methanol.
  • Produces formaldehyde and water with higher selectivity than the silver catalyst process.
  • The resulting formaldehyde solution contains less than 1% methanol, reducing purification needs.

Polymerization Products

  • Paraformaldehyde is produced by vacuum distillation of formalin until polymer precipitation.
  • Trioxane is prepared by distillation of formalin with acidic catalysts, followed by separation and crystallization.
  • Both are polymeric forms of formaldehyde used in various applications.

Comparative Data Table of Preparation Methods

Compound Method Catalyst/System Temperature (°C) Feedstock Key Features Industrial Use Status
Acetaldehyde Wacker process Pd/Cu (homogeneous) Mild Ethylene + O₂ High selectivity, large scale Predominant industrial method
Acetaldehyde Partial oxidation of ethanol Silver 500–650 Ethanol + O₂ Exothermic, older method Still used but less common
Acetaldehyde Hydration of acetylene Hg²⁺ salts 90–95 Acetylene + H₂O Mercury catalyst, environmental concerns Obsolete
Acetaldehyde Dehydrogenation of ethanol Copper 260–290 Ethanol Produces H₂ byproduct Economically less viable
Formaldehyde Silver catalyst oxidation Silver 450–650 Methanol + air High yield, requires distillation for purification Predominant industrial method
Formaldehyde Metal oxide oxidation Iron molybdenum oxide Not specified Methanol + air Higher selectivity, less methanol contamination Significant industrial use
Formaldehyde Polymerization (paraformaldehyde, trioxane) Acid catalysts (for trioxane) Variable Formalin solution Produces polymeric formaldehyde forms Commercially important

Scientific Research Applications

Industrial Applications

  • Resin Production
    • Both acetaldehyde and formaldehyde are critical in producing various types of resins used in adhesives, coatings, and composite materials.
    • Table 1: Types of Resins Derived from Formaldehyde
    Resin TypeCompositionApplications
    Urea-FormaldehydeUrea + FormaldehydeParticle board, plywood
    Phenol-FormaldehydePhenol + FormaldehydeLaminates, molded products
    Melamine-FormaldehydeMelamine + FormaldehydeDecorative surfaces, coatings
  • Chemical Synthesis
    • Acetaldehyde serves as a precursor for synthesizing various chemicals such as ethylidene diacetate and pentaerythritol.
    • Table 2: Key Synthesis Pathways Involving Acetaldehyde
    ProductReactionImportance
    Ethylidene DiacetateAcetic Anhydride + AcetaldehydePrecursor to vinyl acetate
    PentaerythritolAcetaldehyde + UreaUsed in producing explosives and resins

Research Applications

  • Toxicology Studies
    • Both acetaldehyde and formaldehyde are classified as human carcinogens. Research focuses on their mutagenic properties and the mechanisms by which they induce DNA damage.
    • A study highlighted that exposure to these aldehydes leads to specific mutational patterns characterized by C/G → A/T substitutions in DNA .
  • Food Preservation
    • In the food industry, formaldehyde is utilized as a preservative due to its antimicrobial properties. It helps extend the shelf life of meat products by inhibiting spoilage organisms .
    • Case studies have demonstrated effective meat preservation techniques using formaldehyde-based solutions combined with low-temperature storage .
  • Environmental Chemistry
    • Acetaldehyde is produced from incomplete combustion processes and is studied for its environmental impact as an air pollutant. Research on its degradation pathways is critical for developing strategies to mitigate air quality issues .

Case Studies

Case Study 1: Meat Preservation Techniques

  • A comprehensive review of meat processing highlighted the effectiveness of combining formaldehyde with traditional preservation methods such as salting and smoking to enhance microbial safety while maintaining quality .

Case Study 2: Mutagenic Effects of Aldehydes

  • A detailed investigation into the mutagenic effects of acetaldehyde revealed that it induces specific DNA mutations linked to esophageal cancer, emphasizing the need for understanding exposure risks associated with alcohol consumption .

Mechanism of Action

Comparison with Similar Compounds

Atmospheric Concentrations

Table 1: Mean concentrations of carbonyl compounds in urban air (µg/m³).

Location (Study) Formaldehyde Acetaldehyde Acetone
Linfen, China (MC site) 4.59 4.47 3.24
Linfen, China (YWT site) 3.66 4.89 4.83
Shanghai, China 19.40 ± 12.00 15.92 ± 12.07 11.86 ± 7.04

Formaldehyde dominated in Shanghai, while acetaldehyde levels were higher at YWT in Linfen . Both compounds account for >70% of total carbonyls in polluted regions, alongside acetone .

Emission Sources

  • Formaldehyde: Combustion processes, e-cigarettes (e.g., 21.1 µg/mg from glycerol-based liquids at 318°C), and industrial resins .
  • Acetaldehyde: Biomass burning, vehicular exhaust, and e-cigarettes (2.35–2.40 µg/mg) .
  • Co-Pollutants: Both coexist with benzene, acetic acid, and n-hexane in polluted air .

Toxicity and Health Impacts

Metabolic and Cellular Effects

  • Formaldehyde: Rapidly metabolized (half-life: 1.5 minutes in blood) but carcinogenic (nasopharyngeal cancer) .
  • Acetaldehyde: Longer half-life (18–31 minutes), generates oxidative stress, and linked to DNA adduct formation .

Table 2: Cancer risk comparisons (U.S. EPA data).

Compound Lifetime Cancer Risk (per µg/m³) Key Exposure Sources
Formaldehyde 1.3 × 10⁻⁵ Indoor air, e-cigarettes
Acetaldehyde 4.3 × 10⁻⁶ Outdoor air, alcohol metabolism

Formaldehyde’s risk exceeds acetaldehyde’s due to higher toxicity potency and indoor exposure .

E-Cigarette Exposure

Table 3: Carbonyl emissions from e-liquids at 318°C .

E-Liquid Base Formaldehyde (µg/mg) Acetaldehyde (µg/mg)
Propylene Glycol (PG) 2.03 ± 0.80 2.35 ± 0.87
Glycerol (GL) 21.1 ± 3.80 2.40 ± 0.99

GL-based liquids produce 10× more formaldehyde than PG, highlighting device-dependent toxicity .

Analytical Methods and Detection

Challenges

  • Formaldehyde: Requires derivatization (e.g., 2,4-dinitrophenylhydrazine) for HPLC-UV/GC analysis due to weak chromophores .
  • Acetaldehyde: Detectable via cataluminescence sensors with 96–116% recovery in mixed samples .

Enzymatic Differentiation

Table 4: Substrate specificity of DERATma enzyme .

Substrate kcat (min⁻¹) Km (mM) Catalytic Efficiency (kcat/Km)
Formaldehyde 0.49 2.41 0.203
Acetaldehyde 0.51 6.95 0.073

DERATma prefers formaldehyde, reflecting structural adaptability to smaller substrates .

Comparison with Other Carbonyl Compounds

  • Acetone: A ketone with lower reactivity and toxicity; dominates in non-haze conditions (e.g., 4.83 µg/m³ in YWT) .
  • Propionaldehyde: Higher environmental levels during haze periods (e.g., Guangzhou), but less studied than C1–C2 aldehydes .
  • Acrolein: Detected in e-cigarettes at high temperatures; forms DNA adducts but less prevalent than formaldehyde/acetaldehyde .

Biological Activity

Acetaldehyde and formaldehyde are two small aldehydes with significant biological activity, particularly in the context of their mutagenic and carcinogenic properties. Both compounds are produced endogenously in human metabolism and are also prevalent in various environmental sources. This article delves into their biological activities, focusing on mutagenesis, carcinogenicity, and related mechanisms.

Overview of Acetaldehyde and Formaldehyde

  • Acetaldehyde (C₂H₄O) : A colorless volatile compound that is primarily produced during the metabolism of ethanol. It is classified as a Group 1B carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.
  • Formaldehyde (CH₂O) : A colorless gas at room temperature, formaldehyde is a well-known environmental pollutant and is classified as a Group 1 carcinogen. It is used industrially in the production of resins and as a preservative.

Mutagenic Properties

Research indicates that both acetaldehyde and formaldehyde exhibit mutagenic properties, but they do so through different mechanisms:

  • Formaldehyde : Studies have shown that formaldehyde can induce mutations in DNA, particularly through the formation of DNA-protein crosslinks. In a controlled study, cells treated with formaldehyde exhibited a median mutation frequency significantly higher than untreated controls, indicating its potent mutagenic effects .
  • Acetaldehyde : In contrast, acetaldehyde's mutagenicity is characterized by its ability to induce specific types of DNA damage, including deletions of five or more bases. Research demonstrated that acetaldehyde treatment resulted in a notable increase in such deletions compared to controls .

Carcinogenic Effects

Both compounds have been implicated in various cancer types due to their ability to cause genetic damage:

  • Long-term Studies : Experimental studies on Sprague-Dawley rats revealed that exposure to both acetaldehyde and formaldehyde resulted in an increased incidence of malignant tumors. The administration of these compounds led to specific carcinogenic effects on organs such as the liver and lungs .
  • Occupational Exposure : A study focusing on bakeries indicated significant exposure levels to both aldehydes during food processing activities. The presence of yeast and certain types of flour were correlated with elevated concentrations of acetaldehyde and formaldehyde, raising concerns about occupational health risks .

DNA Damage Response

The biological activity of these aldehydes can be attributed to their reactivity with cellular macromolecules:

  • Formaldehyde : It primarily acts by forming adducts with DNA, leading to crosslinking which can disrupt normal cellular processes. This has been linked to the activation of various DNA damage response pathways .
  • Acetaldehyde : Its mechanism involves direct interaction with DNA leading to strand breaks and base modifications. The resultant mutations can contribute to tumorigenesis over time .

Case Study 1: Carcinogenicity in Rats

A long-term study conducted over 104 weeks administered varying concentrations of formaldehyde and acetaldehyde to male and female rats. The results demonstrated a clear dose-dependent relationship between exposure levels and tumor incidence, highlighting the carcinogenic potential of both compounds .

Case Study 2: Occupational Exposure in Bakeries

In Italy, a study evaluated exposure levels in bakeries where both formaldehyde and acetaldehyde were present during bread production processes. Measurements indicated that specific phases, such as leavening, significantly increased aldehyde concentrations, suggesting occupational hazards for workers .

Research Findings Summary Table

CompoundCarcinogenic ClassificationKey Findings
AcetaldehydeGroup 1BInduces deletions; linked to oral cavity cancers
FormaldehydeGroup 1Causes DNA-protein crosslinks; linked to nasopharyngeal cancers

Q & A

Q. How should researchers structure multidisciplinary studies on aldehydes’ health impacts?

  • Methodological Answer : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define clear hypotheses. For example: “In human bronchial cells (P), does co-exposure to 1 ppm formaldehyde and 0.5 ppm acetaldehyde (I) compared to single exposures (C) increase ROS levels (O) over 72 hours (T)?” .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.